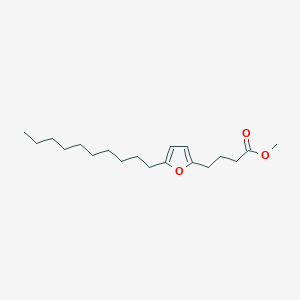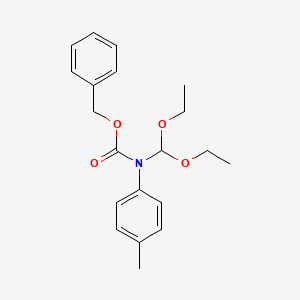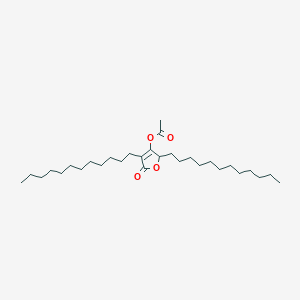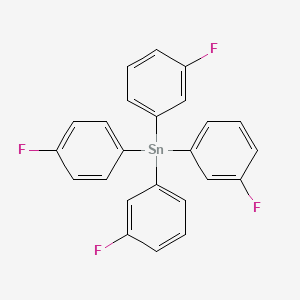![molecular formula C13H30N2O7P2 B14497347 Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate CAS No. 63044-86-0](/img/structure/B14497347.png)
Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate is a complex organic compound that features both morpholine and imidodiphosphate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate typically involves the reaction of morpholine derivatives with imidodiphosphate precursors. One common method includes the use of diethanolamine and concentrated sulfuric acid to produce morpholine, which is then reacted with imidodiphosphate compounds under controlled conditions . The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency, with continuous monitoring of reaction parameters to maintain consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets industry standards.
化学反応の分析
Types of Reactions
Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of both morpholine and imidodiphosphate groups, which provide multiple reactive sites.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from the reactions of this compound include various substituted morpholine derivatives and phosphorylated compounds
科学的研究の応用
Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and coatings
作用機序
The mechanism of action of Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to active sites, thereby blocking substrate access. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions .
類似化合物との比較
Similar Compounds
Similar compounds to Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate include other morpholine derivatives and imidodiphosphate compounds. Examples include:
- Morpholine
- Imidodiphosphate esters
- Substituted morpholine derivatives
Uniqueness
This compound is unique due to its combination of morpholine and imidodiphosphate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
63044-86-0 |
|---|---|
分子式 |
C13H30N2O7P2 |
分子量 |
388.33 g/mol |
IUPAC名 |
N,N-bis(diethoxyphosphoryl)-1-morpholin-4-ylmethanamine |
InChI |
InChI=1S/C13H30N2O7P2/c1-5-19-23(16,20-6-2)15(13-14-9-11-18-12-10-14)24(17,21-7-3)22-8-4/h5-13H2,1-4H3 |
InChIキー |
QLHMFTFDWBLXJB-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(N(CN1CCOCC1)P(=O)(OCC)OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


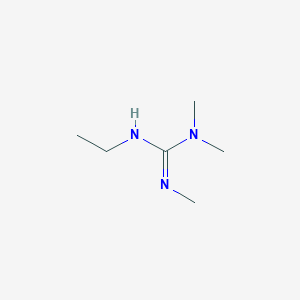
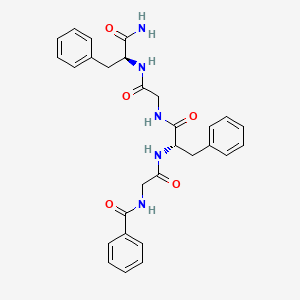

![Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride](/img/structure/B14497280.png)

